The compound 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly as a cyclin-dependent kinase (CDK) inhibitor. This compound incorporates both azido and nitro functional groups, which contribute to its biological activity and reactivity.
This compound can be synthesized through various chemical reactions involving specific precursors. The synthesis methods typically involve the construction of the oxolane ring followed by the introduction of the azido and nitro groups. Patent literature provides detailed methodologies for synthesizing such compounds, indicating their relevance in therapeutic contexts .
The compound is classified as a nitropyridine derivative and falls under the category of nucleoside analogs due to its structural features resembling nucleosides. Its azido group also categorizes it as an azido compound, which is often utilized in click chemistry and bioconjugation applications.
The synthesis of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one features:
The molecular formula is , with a molecular weight of approximately 252.24 g/mol. The compound's stereochemistry is critical for its biological activity, influencing how it interacts with target proteins.
These reactions require specific reagents and conditions to ensure selectivity and yield. For instance, reducing agents like palladium on carbon may be used for nitro reduction .
The mechanism of action for 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one primarily involves inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
By binding to CDKs, this compound disrupts their activity, leading to cell cycle arrest in cancer cells. This mechanism is particularly useful in developing anti-cancer therapies where targeted inhibition can prevent tumor growth.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of hydroxyl groups.
Key chemical properties include:
Relevant data includes melting point ranges typically observed for similar compounds within this class.
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: